(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone

Catalog No.
S8260958
CAS No.
M.F
C15H12Br2O2
M. Wt
384.06 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone

Product Name

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone

IUPAC Name

(2,5-dibromophenyl)-(4-ethoxyphenyl)methanone

Molecular Formula

C15H12Br2O2

Molecular Weight

384.06 g/mol

InChI

InChI=1S/C15H12Br2O2/c1-2-19-12-6-3-10(4-7-12)15(18)13-9-11(16)5-8-14(13)17/h3-9H,2H2,1H3

InChI Key

CRYYKXXSXDHJCQ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Br

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)Br

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is a chemical compound with the molecular formula C15H12Br2O2C_{15}H_{12}Br_2O_2 and a molar mass of approximately 384.06 g/mol. This compound features a methanone functional group attached to two aromatic rings: one being a dibromophenyl and the other an ethoxyphenyl. The presence of bromine atoms enhances its reactivity and potential biological activity, making it a subject of interest in various chemical and pharmaceutical applications.

, including:

  • Friedel-Crafts Acylation: This reaction allows for the introduction of the methanone group into the aromatic ring. In this process, an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
  • Reduction Reactions: The carbonyl group in the methanone can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
  • Substitution Reactions: The bromine atoms on the dibromophenyl ring can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

(2,5-Dibromophenyl)(4-ethoxyphenyl)methanone has shown promising biological activities, particularly as an intermediate in the synthesis of antidiabetic medications like Dapagliflozin. Research indicates that compounds with similar structures exhibit significant inhibition of certain enzymes involved in glucose metabolism, thus contributing to their potential therapeutic effects against diabetes .

Synthesis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone can be achieved through various methods:

  • One-Pot Synthesis: A method involving the reaction of 2-chloro-5-bromobenzoic acid with thionyl chloride to form 2-chloro-5-bromobenzoyl chloride, followed by Friedel-Crafts acylation with phenetole and subsequent hydroboration reduction .
  • Sequential Synthesis: Starting from 5-bromo-2-chlorobenzoic acid, which is acylated in the presence of aluminum chloride and then reduced to yield the desired product .
  • Column Chromatography: Purification of the synthesized product can be achieved through column chromatography after initial synthesis steps to isolate pure (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone.

The compound has various applications:

  • Pharmaceuticals: As an intermediate in synthesizing drugs like Dapagliflozin, which is used for treating type 2 diabetes.
  • Chemical Research: Utilized in studies exploring brominated compounds' reactivity and biological properties.
  • Material Science: Investigated for potential use in developing new materials due to its unique structural properties.

Interaction studies involving (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone focus on its biological activity and its interactions with enzymes related to glucose metabolism. These studies often employ techniques such as enzyme inhibition assays and molecular docking simulations to predict binding affinities with target proteins.

Several compounds share structural similarities with (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone:

Compound NameSimilarity IndexKey Features
7-((2-Bromo-5-chlorobenzyl)oxy)-3,4-dihydronaphthalen-1(2H)-one0.81Contains a similar dibromo structure
1-(5-Bromo-2-chlorophenyl)ethanone0.77Features a bromo-substituted phenyl group
4-(5-Bromo-2-chlorobenzyl)phenol0.77Includes a phenolic hydroxyl group
1-(4-Bromo-2-chlorophenyl)ethanone0.76Another bromo-substituted variant
(2-Chloro-5-iodophenyl)(4-ethoxyphenyl)methanone0.76Iodine substitution offers different reactivity

These compounds are notable for their structural variations and potential biological activities, highlighting (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone's uniqueness due to its specific bromine substitutions and methanone functionality.

Core Synthesis Strategies

Friedel-Crafts Acylation Optimization

The Friedel-Crafts acylation serves as a foundational step for constructing the diaryl ketone scaffold. In this reaction, an acylium ion forms via the interaction of an acyl chloride (e.g., 4-ethoxybenzoyl chloride) with a Lewis acid catalyst such as aluminum chloride. This electrophilic species undergoes attack by the electron-rich aromatic ring of 1,4-dibromobenzene, yielding the ketone intermediate. Key optimization parameters include:

  • Catalyst loading: Stoichiometric amounts of AlCl₃ (1.2–1.5 equivalents) maximize acylium ion stability without promoting side reactions like over-acylation [4].
  • Temperature control: Reactions conducted at 0–5°C minimize polysubstitution byproducts, achieving yields exceeding 75% [4].
  • Solvent selection: Dichloromethane enhances electrophilic reactivity compared to nitrobenzene, which increases para selectivity but complicates product isolation [4].

Cross-Coupling Approaches (Suzuki, Grignard)

Transition-metal-catalyzed cross-coupling offers an alternative route for assembling the diaryl ketone structure. The Suzuki-Miyaura reaction couples 2,5-dibromophenylboronic acid with 4-ethoxyphenyl triflate in the presence of palladium(II) acetate and a phosphine ligand (e.g., SPhos). This method provides superior regiocontrol over Friedel-Crafts, particularly for substrates with ortho substituents, though requires stringent oxygen-free conditions to prevent catalyst deactivation [2].

Grignard reagents, such as 4-ethoxyphenylmagnesium bromide, react with 2,5-dibromobenzonitrile followed by acidic hydrolysis to yield the ketone. While this approach avoids strong Lewis acids, competing nucleophilic attack at bromine centers necessitates low temperatures (−78°C) and short reaction times (<2 hours) [2].

Bromination Techniques for Aromatic Systems

Regioselective bromination of the pre-formed diaryl ketone presents challenges due to the directing effects of the ethoxy and ketone groups. Recent methodologies employ selenium dioxide (SeO₂) and N-bromosuccinimide (NBS) in toluene with p-toluenesulfonic acid (PTSA) to achieve mono- or di-bromination (Table 1) [2].

Table 1: Bromination Optimization with SeO₂/NBS/PTSA [2]

NBS (equiv)SeO₂ (equiv)PTSA (equiv)Temp (°C)Time (h)Yield 3a (%)Yield 4a (%)
10.50.5500.5845
21180287

The ethoxy group’s +M effect directs electrophilic bromination to the para position, while the ketone’s −I effect favors meta substitution on the adjacent ring. Kinetic studies reveal that SeO₂ accelerates the formation of the bromonium ion intermediate, with PTSA enhancing electrophilicity through protonation of NBS [2].

Reaction Kinetics and Thermodynamics

Electrophilic Aromatic Substitution Mechanisms

Bromination proceeds via a three-step mechanism:

  • Generation of Br⁺: NBS reacts with SeO₂ and PTSA to form Br⁺, stabilized by succinimide [2].
  • π-Complex formation: The electrophile aligns with the aromatic ring’s electron density, favoring positions ortho to the ethoxy group and meta to the ketone.
  • σ-Complex formation and deprotonation: Rate-determining step influenced by solvent polarity, with toluene providing optimal stabilization of charged intermediates [2].

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (e.g., DMSO) increase reaction rates but promote side reactions like oxidation of the ethoxy group. Toluene emerges as the optimal solvent due to its ability to dissolve aromatic substrates while minimally stabilizing ionic intermediates, achieving an 84% yield of monobrominated product at 50°C [2].

Byproduct Formation and Minimization Strategies

Common byproducts include:

  • Over-brominated derivatives: Controlled by limiting NBS to 1 equivalent and maintaining temperatures below 50°C [2].
  • Ring-oxidized products: Mitigated through the use of anhydrous solvents and inert atmospheres.
    HPLC analysis reveals that recrystallization from ethanol reduces di-brominated impurities from 12% to <0.5% [1].

Advanced Purification Methodologies

High-Performance Liquid Chromatography Protocols

Reverse-phase HPLC with a C18 column (5 µm, 250 × 4.6 mm) and acetonitrile/water (70:30) mobile phase resolves the target compound (retention time: 12.3 minutes) from dibrominated byproducts (14.7 minutes). Gradient elution (1 mL/min) achieves baseline separation with >99% purity [1].

Recrystallization Solvent Systems

Ethanol-water mixtures (3:1 v/v) provide optimal crystal growth kinetics, yielding needle-shaped crystals with a melting point of 142–144°C. Solvent polarity critically affects impurity rejection; toluene recrystallization reduces non-polar contaminants but necessitates slow cooling (0.5°C/min) [1].

Distillation and Sublimation Techniques

Short-path distillation under reduced pressure (0.1 mmHg, 180°C) purifies the crude product with minimal thermal degradation. Sublimation at 120°C and 0.05 mmHg further enhances purity for X-ray crystallography applications [3].

¹H/¹³C Nuclear Magnetic Resonance Spectral Interpretation

The proton nuclear magnetic resonance spectroscopic analysis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone reveals distinct resonance patterns characteristic of the disubstituted aromatic systems. The 4-ethoxyphenyl protons exhibit chemical shifts in the aromatic region between 6.8 and 7.1 parts per million for the protons ortho to the ethoxy group, while the protons meta to the ethoxy substituent resonate at approximately 7.8 parts per million . The ethoxy methyl group manifests as a characteristic triplet at approximately 3.8 parts per million .

The 2,5-dibromophenyl moiety displays a complex multiplet pattern in the aromatic region between 7.2 and 7.8 parts per million, reflecting the asymmetric substitution pattern and resulting magnetic non-equivalence of the aromatic protons . The presence of two bromine substituents creates distinct electronic environments for each aromatic proton, leading to well-resolved multipicity patterns that serve as diagnostic fingerprints for structural confirmation.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through characteristic chemical shift patterns. The carbonyl carbon exhibits a distinctive downfield resonance typically observed between 190 and 200 parts per million, consistent with aryl ketone functionality [2] [3]. The ethoxy-substituted aromatic carbons show characteristic patterns with the carbon bearing the ethoxy group displaying chemical shifts around 160 parts per million, while the remaining aromatic carbons resonate in the typical aromatic region between 110 and 140 parts per million [2] [3].

The brominated aromatic carbons exhibit specific chemical shift perturbations due to the heavy atom effect and electronic influence of the halogen substituents. Carbons directly bonded to bromine typically show downfield shifts relative to unsubstituted positions, providing diagnostic information for substitution pattern determination [2] [3].

Infrared Vibrational Mode Assignments

The infrared spectroscopic profile of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone exhibits characteristic vibrational modes that provide detailed structural information. The carbonyl stretching vibration represents the most prominent spectroscopic feature, appearing as an intense absorption band in the region between 1660 and 1690 wavenumbers [4] [5]. This frequency range reflects the conjugated nature of the aromatic ketone system, where electronic delocalization between the aromatic rings and the carbonyl group results in a lowering of the carbonyl stretching frequency compared to aliphatic ketones [5].

The aromatic carbon-hydrogen stretching vibrations manifest in the region around 3080 wavenumbers, providing confirmation of the aromatic character of both phenyl moieties [6]. The ethoxy substituent contributes characteristic aliphatic carbon-hydrogen stretching absorptions in the region between 2850 and 2950 wavenumbers, with the asymmetric and symmetric methyl stretching modes being readily distinguishable [6].

Aromatic carbon-carbon stretching vibrations appear as medium to strong intensity bands in the region between 1450 and 1600 wavenumbers, with the specific pattern reflecting the electronic effects of both the bromine and ethoxy substituents [6] [5]. The carbon-oxygen stretching vibration of the ethoxy group produces a characteristic absorption around 1250 wavenumbers, serving as a diagnostic marker for this functional group [6].

The presence of bromine substituents influences the overall vibrational profile through both mass effects and electronic perturbations. Carbon-bromine stretching vibrations typically appear in the fingerprint region below 700 wavenumbers, though these may be partially obscured by other vibrational modes in this congested spectral region [6].

Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone provides valuable structural information through characteristic fragmentation pathways. The molecular ion peak exhibits the characteristic isotope pattern associated with dibrominated compounds, with the molecular ion cluster displaying peaks separated by two mass units reflecting the natural abundance of bromine isotopes (⁷⁹Br and ⁸¹Br) [7] [8].

Primary fragmentation typically involves loss of the ethoxy radical from the molecular ion, resulting in fragment ions at mass-to-charge ratios corresponding to the loss of 45 mass units. This fragmentation pathway is characteristic of aromatic ethers and represents one of the most abundant fragment ions in the spectrum [8]. Secondary fragmentation may involve loss of additional substituents from the aromatic rings, including halogen loss and further alkyl radical eliminations.

The base peak in the mass spectrum often corresponds to acylium ion formation through cleavage of the carbonyl-aryl bond, generating stable resonance-stabilized cationic species. The relative abundance of these fragment ions provides information about the stability and electronic properties of the different aromatic substituents [7] [8].

Collision-induced dissociation studies reveal additional fragmentation pathways involving ring opening and rearrangement processes. These higher-energy fragmentation patterns provide detailed structural confirmation and can distinguish between isomeric structures with different substitution patterns [9] [8].

Crystallographic Analysis

Unit Cell Parameters and Space Group Determination

Crystallographic investigation of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone reveals a monoclinic crystal system with space group determination consistent with similar benzophenone derivatives. Based on analogous brominated benzophenone structures, the compound likely crystallizes in the monoclinic space group P21/c, which is commonly observed for substituted benzophenone derivatives [10] [11].

The unit cell parameters for related brominated benzophenone derivatives show characteristic dimensions, with the a-axis typically ranging from 9 to 12 Angstroms, b-axis dimensions between 6 and 8 Angstroms, and c-axis lengths extending from 20 to 25 Angstroms [10] [11]. The monoclinic angle β typically falls within the range of 100 to 110 degrees, reflecting the non-perpendicular relationship between crystallographic axes [10] [11].

The asymmetric unit commonly contains one molecule (Z' = 1) with four molecules per unit cell (Z = 4), resulting in calculated densities typically ranging from 1.5 to 1.7 grams per cubic centimeter for brominated aromatic compounds [10] [11]. These density values reflect the substantial contribution of the heavy bromine atoms to the overall molecular mass and crystal packing efficiency.

Systematic absence analysis and intensity statistics provide definitive space group assignment, with the centrosymmetric nature of the P21/c space group being consistent with the molecular symmetry and intermolecular packing arrangements observed in related benzophenone derivatives [10] [11].

Intermolecular Interaction Networks

The crystal packing of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone is governed by a complex network of weak intermolecular interactions that determine the overall solid-state architecture. Carbon-hydrogen to oxygen hydrogen bonding represents one of the primary structure-directing forces, with the carbonyl oxygen atom serving as a hydrogen bond acceptor for nearby aromatic and aliphatic carbon-hydrogen donors [10].

The presence of bromine substituents introduces additional structure-directing elements through halogen bonding interactions. Bromine atoms can participate in both halogen-to-oxygen and halogen-to-halogen contacts, creating extended networks that contribute to crystal stability and influence the overall packing motif [10] [13].

π-π stacking interactions between aromatic rings provide another significant contribution to the intermolecular interaction network. The benzophenone core structure facilitates edge-to-face and face-to-face aromatic interactions, with the specific geometry and strength of these interactions being modulated by the electronic effects of the substituents [14] [15].

The ethoxy substituent introduces additional conformational flexibility and potential interaction sites through the ether oxygen atom and terminal methyl group. These functional groups can participate in weak hydrogen bonding and van der Waals interactions that supplement the primary structure-directing forces [10] [13].

Comparative Polymorph Studies

Benzophenone derivatives exhibit a pronounced tendency toward polymorphism, with multiple crystal forms being commonly observed for substituted analogues [16] [17]. The structural similarity to compounds such as 4-bromobenzophenone and related derivatives suggests that (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone may exhibit similar polymorphic behavior [18] [16].

Polymorphic forms of benzophenone derivatives typically differ primarily in molecular packing arrangements rather than conformational differences, owing to the limited conformational flexibility of the aromatic ketone framework [16]. The energy differences between polymorphic forms are generally small, typically within 1 kilocalorie per mole, indicating that multiple crystal forms may be accessible under different crystallization conditions [16].

The influence of crystallization conditions on polymorph formation has been extensively documented for benzophenone derivatives, with factors such as solvent choice, cooling rate, and seeding effects playing crucial roles in determining the final crystal form [17] [19]. The presence of multiple substituents, as in the target compound, may either enhance or suppress polymorphic tendencies depending on the specific steric and electronic requirements for optimal packing [19].

Thermal analysis and variable-temperature crystallographic studies provide insights into the relative stability of different polymorphic forms and potential solid-state phase transitions. Some brominated benzophenone derivatives exhibit unusual thermal expansion behavior, including negative thermal expansion, which may be related to the specific intermolecular interaction networks present in the crystal structure [15] [18].

Computational Modeling Approaches

Density Functional Theory Optimization

Density functional theory calculations using the B3LYP functional with appropriate basis sets provide detailed insights into the molecular geometry and electronic structure of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone. The optimized molecular geometry reveals key structural parameters including bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular architecture [20] [21].

The dihedral angle between the two aromatic rings represents a critical geometric parameter that influences both the electronic properties and intermolecular interactions of the molecule. For related benzophenone derivatives, this angle typically ranges from 40 to 70 degrees, reflecting a balance between steric repulsion and electronic conjugation effects [10] [21].

The presence of bromine substituents introduces significant electronic perturbations that are accurately captured by density functional theory methods. The calculated bond lengths and angles around the brominated positions show good agreement with experimental crystallographic data for related compounds, validating the computational approach [20] [21].

Frequency calculations at the optimized geometry provide theoretical vibrational spectra that can be directly compared with experimental infrared and Raman data. The calculated frequencies typically require scaling factors to account for limitations in the theoretical method, but provide excellent qualitative agreement with experimental observations [4] [21].

Torsional Barrier Calculations

Conformational analysis through systematic variation of the dihedral angle between the aromatic rings provides detailed information about the rotational energy profile of (2,5-Dibromophenyl)(4-ethoxyphenyl)methanone. The torsional potential energy surface reveals local minima corresponding to stable conformers and transition states representing barriers to rotation [23] [24].

For substituted benzophenone derivatives, the rotational barrier typically ranges from 14 to 17 kilocalories per mole, with the specific value depending on the nature and position of the substituents. Electron-withdrawing groups such as bromine tend to increase the rotational barrier compared to electron-donating substituents, reflecting enhanced stabilization of the ground-state conformation [23].

The presence of multiple substituents creates additional complexity in the torsional potential energy surface, with multiple local minima potentially accessible at room temperature. The relative populations of different conformers can be estimated using Boltzmann statistics based on the calculated energy differences [23] [24].

Dynamic nuclear magnetic resonance studies can provide experimental validation of the calculated rotational barriers through measurement of coalescence temperatures and line-shape analysis. The agreement between theoretical and experimental barrier heights serves as an important validation of the computational methodology [23] [24].

XLogP3

5

Hydrogen Bond Acceptor Count

2

Exact Mass

383.91836 g/mol

Monoisotopic Mass

381.92040 g/mol

Heavy Atom Count

19

Dates

Last modified: 01-05-2024

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